2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
2-(3-Oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a bicyclic pyridazinone derivative featuring a fused cyclopentane ring and a ketone-bearing substituent. Its molecular formula is C₁₁H₁₄N₂O₂ (calculated molecular weight: 222.24 g/mol). The core structure comprises a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) fused to a cyclopentane ring in the [c] orientation. The 3-oxobutan-2-yl substituent at position 2 introduces a ketone functional group, which may enhance hydrogen-bonding interactions and influence solubility or reactivity.
Properties
IUPAC Name |
2-(3-oxobutan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7(8(2)14)13-11(15)6-9-4-3-5-10(9)12-13/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWRMTQJHBMTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=O)C=C2CCCC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities. They have been associated with various biological targets, depending on the specific structural changes made to the pyridazinone moiety.
Mode of Action
It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives substituted at position 5 have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation. This suggests that the compound might interact with its targets by modulating ion channels, thereby affecting cellular processes.
Biological Activity
Chemical Structure and Properties
The molecular structure of 2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can be represented as follows:
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.24 g/mol
The compound features a cyclopenta[c]pyridazine core with a ketone and a butanoyl group that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have shown that derivatives of cyclopenta[c]pyridazine exhibit significant antimicrobial properties. For instance, a study demonstrated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for various strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 32 | Staphylococcus aureus |
| Derivative B | 64 | Escherichia coli |
| Derivative C | 128 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound was tested against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MCF-7 | 15.0 |
| A549 | 12.8 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of this compound. In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study 1: Antimicrobial Efficacy
A detailed investigation into the antimicrobial properties of the compound was conducted using various bacterial strains. The study utilized disk diffusion methods to assess the effectiveness of different concentrations of the compound against selected pathogens. Results indicated a dose-dependent response with notable zones of inhibition observed at higher concentrations.
Case Study 2: Anticancer Mechanism
In another study focused on anticancer activity, researchers explored the effects of the compound on apoptosis in cancer cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells following treatment with the compound, suggesting that it effectively triggers programmed cell death mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural analogs can be categorized based on core heterocycles , substituents , and ring fusion patterns :
Key Differences and Implications
Heterocycle Core: The target’s pyridazinone core (two adjacent nitrogens) contrasts with pyridine (one nitrogen) in and pyrimidinone (two non-adjacent nitrogens) in .
Substituent Effects :
- The 3-oxobutan-2-yl group in the target introduces a ketone, which may increase hydrogen-bond acceptor capacity compared to chloro () or cyclopropyl () substituents. This could enhance binding to biological targets (e.g., enzymes) but reduce membrane permeability .
Ring Fusion Orientation: The [c] fusion in the target vs. [b] fusion in alters ring strain and π-orbital overlap, affecting electronic properties. For example, [c]-fusion in pyridazinones may stabilize certain tautomeric forms .
Synthetic Complexity: Alkylation of pyridazinones (as in ) typically proceeds at room temperature, but introducing bulky substituents like 3-oxobutan-2-yl may require optimized conditions (e.g., longer reaction times or elevated temperatures) .
Computational and Experimental Insights
- highlights the use of quantum chemical computations to predict properties like flash points and solubility. Applying similar methods to the target compound could reveal its thermodynamic stability or reactivity compared to sulfur-containing analogs (e.g., higher polarity due to the ketone vs. sulfanylidene) .
- demonstrates that smaller substituents (e.g., cyclopropyl) yield lower molecular weights and simpler purification profiles, whereas the target’s 3-oxobutan-2-yl group may necessitate advanced purification techniques (e.g., preparative TLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
